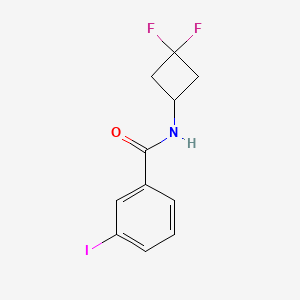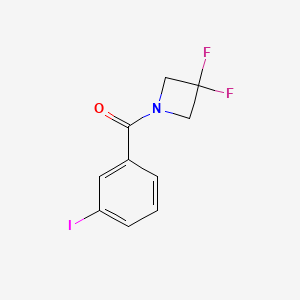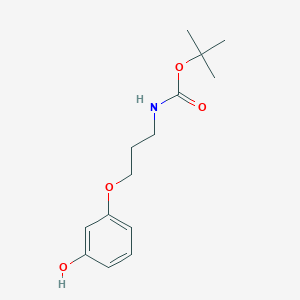
tert-Butyl (3-(3-hydroxyphenoxy)propyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (3-(3-hydroxyphenoxy)propyl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a hydroxyphenoxy group, and a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-(3-hydroxyphenoxy)propyl)carbamate typically involves the reaction of tert-butyl chloroformate with 3-(3-hydroxyphenoxy)propylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and quality control to ensure the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl (3-(3-hydroxyphenoxy)propyl)carbamate can undergo oxidation reactions, particularly at the hydroxyphenoxy group, leading to the formation of quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions, potentially affecting the carbamate or hydroxyphenoxy groups.
Substitution: Substitution reactions can occur, especially at the hydroxyphenoxy group, where various substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various electrophiles or nucleophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce different functional groups to the hydroxyphenoxy moiety.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl (3-(3-hydroxyphenoxy)propyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology and Medicine: In biological and medical research, this compound may be explored for its potential pharmacological properties. It could serve as a lead compound for the development of new drugs or therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, coatings, or materials with specific properties. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of tert-Butyl (3-(3-hydroxyphenoxy)propyl)carbamate involves its interaction with specific molecular targets. The hydroxyphenoxy group can participate in hydrogen bonding or other interactions with biological molecules, while the carbamate linkage may influence the compound’s stability and reactivity. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
- tert-Butyl (3-hydroxypropyl)carbamate
- tert-Butyl (3-bromo-4-oxocyclohexyl)carbamate
- tert-Butyl (2-piperidin-3-ylethyl)carbamate
Comparison: tert-Butyl (3-(3-hydroxyphenoxy)propyl)carbamate is unique due to the presence of the hydroxyphenoxy group, which imparts specific chemical properties and reactivity. Compared to similar compounds, it offers distinct advantages in terms of its potential applications in synthetic chemistry and biological research. The hydroxyphenoxy group can engage in unique interactions that are not possible with other similar compounds, making it a valuable compound for various scientific studies.
Properties
IUPAC Name |
tert-butyl N-[3-(3-hydroxyphenoxy)propyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-14(2,3)19-13(17)15-8-5-9-18-12-7-4-6-11(16)10-12/h4,6-7,10,16H,5,8-9H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCKHSTKNLCEMCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCOC1=CC=CC(=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
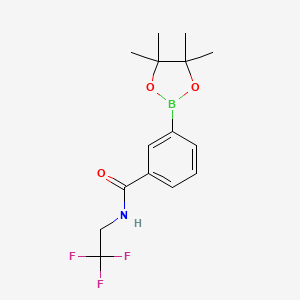
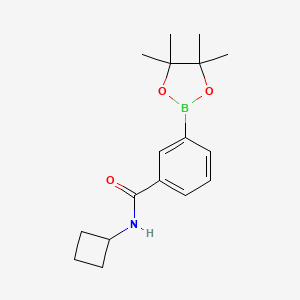
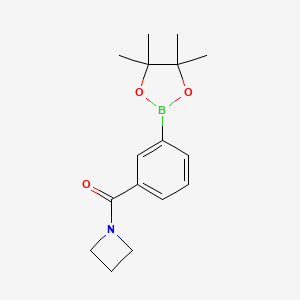
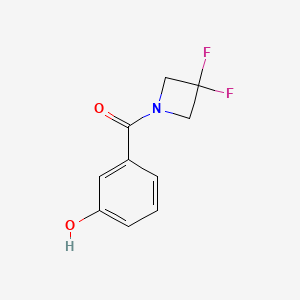
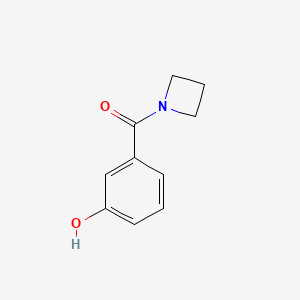
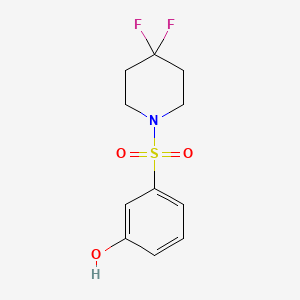
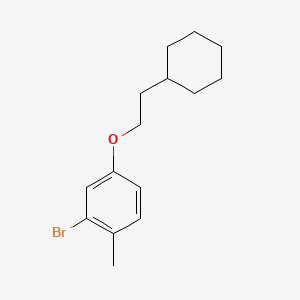
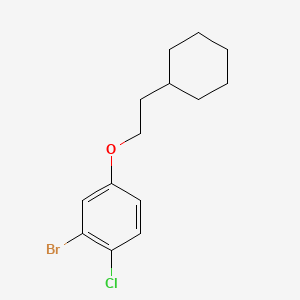

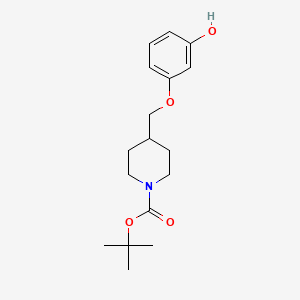
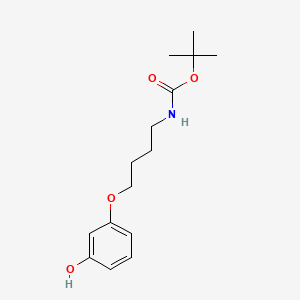
![{3-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-propyl}-carbamic acid tert-butyl ester](/img/structure/B8182984.png)
